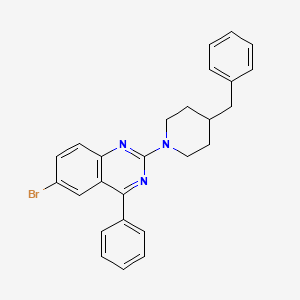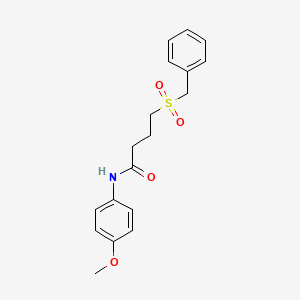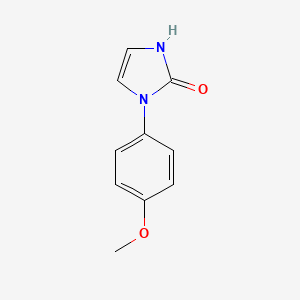
1-(4-methoxyphenyl)-2(1H,3H)-imidazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-2(1H,3H)-imidazolone, also known as 4-Methoxyphenyl-2-imidazolone (4-MPI), is a chemical compound that belongs to the class of imidazolones. It is a heterocyclic compound that contains an imidazole ring and a phenyl ring with a methoxy group attached to it. 4-MPI has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-MPI is not fully understood. However, it is believed to exert its biological effects through its ability to bind to metal ions and form stable complexes. The metal complexes of 4-MPI have been found to exhibit various biological activities, such as inhibition of enzyme activity, DNA cleavage, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPI are diverse and depend on the specific metal complex formed. Some of the reported effects include inhibition of cancer cell growth, antibacterial and antifungal activity, and reduction of uric acid levels. Additionally, 4-MPI has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-MPI in lab experiments include its ability to form stable metal complexes, which can be easily synthesized and purified. Additionally, the metal complexes of 4-MPI have been found to exhibit various biological activities, making it a versatile ligand for the synthesis of metal-based drugs. However, the limitations of using 4-MPI in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-MPI. One potential area of research is the development of metal complexes of 4-MPI with enhanced biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 4-MPI and its metal complexes. Another potential direction is the investigation of the potential therapeutic applications of 4-MPI and its metal complexes in the treatment of various diseases, such as cancer, bacterial and fungal infections, and neurodegenerative disorders.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-2(1H,3H)-imidazolone (4-MPI) is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to form stable metal complexes and exhibit various biological activities make it a valuable ligand for the synthesis of metal-based drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-MPI can be achieved through various methods, including the reaction of 4-methoxyphenylhydrazine with glyoxylic acid or glyoxal in the presence of a catalyst. Another method involves the reaction of 4-methoxyphenylhydrazine with diacetyl or acetylacetone in the presence of a base. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents.
Wissenschaftliche Forschungsanwendungen
4-MPI has been extensively studied for its potential applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes, which have been found to exhibit various biological activities, such as anticancer, antibacterial, and antifungal properties. Additionally, 4-MPI has been found to be a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXASVYHFWTRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2(1H,3H)-imidazolone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2663097.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)
![2,4-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2663100.png)
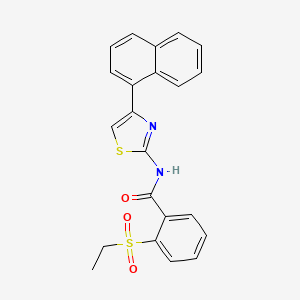

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2663104.png)
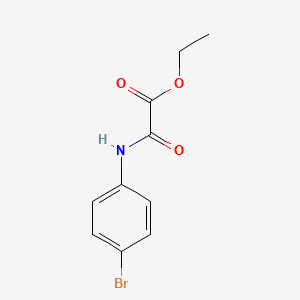
![3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2663112.png)
![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)
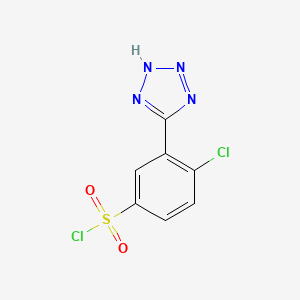
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2663118.png)
